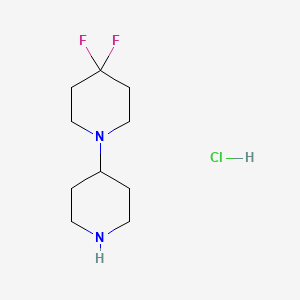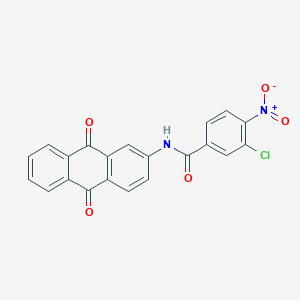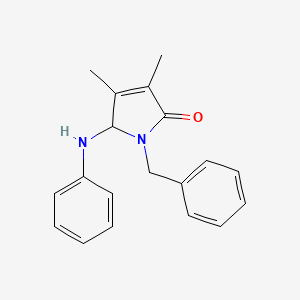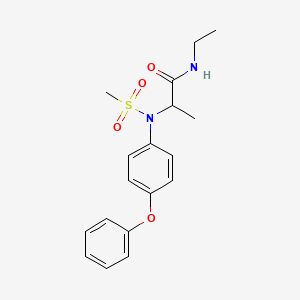![molecular formula C21H18F2N2O3S B12453310 4-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)benzamide](/img/structure/B12453310.png)
4-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. It belongs to the benzamide class of compounds and exhibits a range of biochemical and physiological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-[Benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)benzamide has been extensively studied for its potential therapeutic applications. Some key applications include:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on cell cycle arrest and apoptosis in cancer cells.
Medicine: Potential anticancer and anti-inflammatory agent.
Industry: Potential use in the development of new therapeutics and pharmaceuticals.
Wirkmechanismus
The exact mechanism of action of 4-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)benzamide is not fully understood. it is proposed that the compound works by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also modulate the immune system and reduce inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[Benzyl(methylsulfonyl)amino]-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide: Another compound in the benzamide class with similar therapeutic potential.
Benzamide, 4-[(methylsulfonyl)amino]-: A related compound with similar chemical properties.
Uniqueness
4-[Benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)benzamide is unique due to its specific substitution pattern on the aromatic rings, which may contribute to its distinct biochemical and physiological effects. Its potential as an anticancer and anti-inflammatory agent sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C21H18F2N2O3S |
|---|---|
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
4-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)benzamide |
InChI |
InChI=1S/C21H18F2N2O3S/c1-29(27,28)25(14-15-5-3-2-4-6-15)18-10-7-16(8-11-18)21(26)24-20-12-9-17(22)13-19(20)23/h2-13H,14H2,1H3,(H,24,26) |
InChI-Schlüssel |
UNYSNIZBHRKBKW-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(morpholin-4-yl)propyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide](/img/structure/B12453241.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzonitrile](/img/structure/B12453245.png)

![2-[2-Difluoromethyl-1H-1,5-benzodiazepine-4-YL]-5-methoxyphenol](/img/structure/B12453249.png)



![3-[({[4-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12453291.png)
![N-[(E)-(4-fluorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12453297.png)


![2-butyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12453317.png)
![N-[(2,4-dimethoxyphenyl)carbamothioyl]butanamide](/img/structure/B12453320.png)
